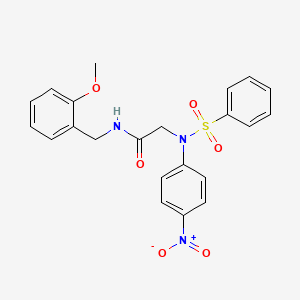
N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea
Descripción general
Descripción
N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea, commonly known as HET0016, is a small molecule inhibitor of the enzyme 20-HETE synthase. 20-HETE (20-hydroxyeicosatetraenoic acid) is a potent vasoconstrictor and plays a role in regulating blood pressure, renal function, and angiogenesis. HET0016 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke.
Mecanismo De Acción
HET0016 inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor that plays a role in regulating blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthesis, HET0016 can reduce vasoconstriction and improve blood flow, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects. In cancer cells, HET0016 can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of hypertension, HET0016 can lower blood pressure, reduce vascular resistance, and improve endothelial function. In animal models of ischemic stroke, HET0016 can reduce brain damage, improve neurological outcomes, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HET0016 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to using HET0016 in lab experiments. It can be difficult to determine the optimal dosage and exposure time for HET0016, and its effects can vary depending on the disease model and experimental conditions.
Direcciones Futuras
There are several future directions for research on HET0016. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke. Another area of research is to develop more potent and selective inhibitors of 20-HETE synthase that can be used in clinical settings. Additionally, more research is needed to understand the optimal dosage and exposure time for HET0016, and to determine its potential side effects.
Aplicaciones Científicas De Investigación
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, HET0016 has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and lung cancer cells. In hypertension research, HET0016 has been shown to lower blood pressure in animal models of hypertension. In ischemic stroke research, HET0016 has been shown to reduce brain damage and improve neurological outcomes in animal models of ischemic stroke.
Propiedades
IUPAC Name |
1-(3-hydroxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(5-6-19(17,18)8-12)14-11(16)13-9-3-2-4-10(15)7-9/h2-4,7,15H,5-6,8H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPCEAYUYITHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B3930257.png)
![2-{(3-ethoxybenzyl)[4-(1H-pyrazol-1-yl)benzyl]amino}ethanol](/img/structure/B3930265.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930270.png)
![10-butyryl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930279.png)
![2-[benzyl(phenylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B3930284.png)

![5-chloro-2-[2-(1-piperidinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3930293.png)
![7-(3,4-difluorobenzyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3930301.png)
![3-chloro-N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3930310.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3930317.png)
![2-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930320.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930324.png)

![ethyl 4-{4-[benzyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B3930348.png)